molecular formula C10H13NO2 B12293622 4-[(3E)-3-hydroxyiminobutyl]phenol CAS No. 58484-75-6

4-[(3E)-3-hydroxyiminobutyl]phenol

Cat. No.: B12293622
CAS No.: 58484-75-6
M. Wt: 179.22 g/mol
InChI Key: QSZRELCLIQMHDW-DHZHZOJOSA-N
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Description

Properties

CAS No.

58484-75-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-[(3E)-3-hydroxyiminobutyl]phenol

InChI

InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3/b11-8+

InChI Key

QSZRELCLIQMHDW-DHZHZOJOSA-N

Isomeric SMILES

C/C(=N\O)/CCC1=CC=C(C=C1)O

Canonical SMILES

CC(=NO)CCC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3E)-3-hydroxyiminobutyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-chlorophenol, the hydroxyimino group can be introduced through a series of reactions involving the formation of an intermediate oxime, followed by reduction and subsequent substitution reactions .

Industrial Production Methods

Industrial production of 4-[(3E)-3-hydroxyiminobutyl]phenol typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Mechanism of Action

The mechanism of action of 4-[(3E)-3-hydroxyiminobutyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, making it an effective antioxidant. The hydroxyimino group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[(3E)-3-(Hydroxyimino)butyl]phenol
  • CAS Number : 454473-86-0 (closest analog in )
  • Molecular Formula: C₁₀H₁₃NO₂
  • Molecular Weight : 195.22 g/mol (calculated based on formula)
  • Key Functional Groups: Phenol (─OH), hydroxyimino (─N─OH) group at the β-position of a butyl chain in the E-configuration .

The extended conjugation between the phenol ring and the hydroxyimino-substituted alkyl chain may confer nonlinear optical (NLO) activity, similar to imidazole-based phenols (e.g., ) .

Comparison with Structurally Similar Compounds

Hydroxyimino Derivatives

Example Compound: 4-[(3E)-3-(Hydroxyimino)-2-[(1E)-1-(Hydroxyimino)ethyl]butyl]phenol ()

  • CAS : 454473-86-0
  • Formula : C₁₂H₁₆N₂O₃
  • Molecular Weight : 236.27 g/mol
Property Target Compound Hydroxyimino Derivative ()
Molecular Weight 195.22 236.27
Functional Groups 1 phenol, 1 hydroxyimino 1 phenol, 2 hydroxyimino groups
NLO Potential Moderate (inferred) High (multiple conjugated groups)

Hydroxybutyl Phenols

Example 1: 4-(3-Hydroxy-3-methylbutyl)phenol ()

  • CAS : 4237-73-4
  • Formula : C₁₁H₁₆O₂
  • Molecular Weight : 180.25 g/mol
  • Key Features : Branched hydroxyalkyl chain; lacks nitrogen, reducing electronic conjugation.

Example 2: 4-[(3R)-3-Hydroxybutyl]phenol ()

  • Key Features: Chiral center at C3; hydroxyl instead of hydroxyimino, altering redox properties.
Property Target Compound 4-(3-Hydroxy-3-methylbutyl)phenol 4-[(3R)-3-Hydroxybutyl]phenol
Molecular Weight 195.22 180.25 ~180 (estimated)
Functional Groups Phenol, hydroxyimino Phenol, tertiary alcohol Phenol, secondary alcohol
Solubility (Polarity) Moderate (polar N─OH) Low (nonpolar branched chain) Moderate (linear chain)

Alkylphenols with Branched Chains

Example: 4-(1,1,3,3-Tetramethylbutyl)phenol ()

  • CAS : 140-66-9
  • Formula : C₁₄H₂₂O
  • Molecular Weight : 206.33 g/mol
Property Target Compound 4-(1,1,3,3-Tetramethylbutyl)phenol
Molecular Weight 195.22 206.33
Functional Groups Hydroxyimino Branched alkyl
Reactivity High (N─OH redox-active) Low (inert alkyl chain)

Phenols with Heterocyclic Substituents

Example: 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol ()

  • Key Features : Imidazole ring enhances π-conjugation, leading to high third-order NLO susceptibility (χ⁽³⁾ = 2.2627 × 10⁻⁶ esu) .
Property Target Compound Imidazole-Based Phenol
NLO Susceptibility (χ⁽³⁾) Not reported 2.2627 × 10⁻⁶ esu
Bandgap (HOMO-LUMO) Likely low 3.2 eV (calculated)
Applications Potential optical limiter Demonstrated NLO material

Research Findings and Implications

Electronic Properties

  • The hydroxyimino group in the target compound may lower the HOMO-LUMO gap compared to alkylphenols, enhancing charge-transfer interactions (analogous to imidazole-based systems in ) .
  • Predicted NLO Activity: The conjugated system could exhibit β (hyperpolarizability) values comparable to imidazole derivatives but lower than multi-hydroxyimino analogs .

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